3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole
Description
3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-3-4-12(8-13(10)16)15-17-14(20-18-15)7-11-5-6-19(2)9-11/h3-4,8,11H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFGTOLRTIRRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CC3CCN(C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.
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Introduction of the Fluoro-Methylphenyl Group: : The fluoro-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluoro-substituted benzene derivative with a suitable nucleophile, such as a methyl group, under controlled conditions.
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Attachment of the Pyrrolidinylmethyl Group: : The final step involves the alkylation of the oxadiazole ring with a pyrrolidinylmethyl halide. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the oxadiazole ring or the fluoro-methylphenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of interest for the treatment of diseases such as cancer, Alzheimer’s, and other neurological disorders.
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group, resulting in different chemical properties and biological activities.
5-(1-Methylpyrrolidin-3-yl)methyl-1,2,4-oxadiazole:
3-(3-Fluoro-4-methylphenyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring, leading to different chemical behavior and uses.
Uniqueness
The uniqueness of 3-(3-Fluoro-4-methylphenyl)-5-[(1-methylpyrrolidin-3-yl)methyl]-1,2,4-oxadiazole lies in its combination of a fluoro-methylphenyl group and a pyrrolidinylmethyl group attached to an oxadiazole ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
